molecular formula C6H16BrN B1600376 1-Hexanamine, hydrobromide CAS No. 7334-95-4

1-Hexanamine, hydrobromide

Cat. No. B1600376
CAS RN: 7334-95-4
M. Wt: 182.1 g/mol
InChI Key: ZLSVALLKHLKICA-UHFFFAOYSA-N
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Description

1-Hexanamine, hydrobromide, also known as 6-Bromo-1-hexanamine Hydrobromide , is a chemical compound with the molecular formula C6H16BrN . It is used as a working standard or secondary reference standard .


Synthesis Analysis

1-Hexanamine is a 6-carbon primary aliphatic amine . The synthesis of this compound is not explicitly mentioned in the sources, but it is likely to involve the reaction of 1-Hexanamine with hydrobromic acid.


Molecular Structure Analysis

The molecular structure of this compound consists of a hexyl chain (C6H13) attached to an amine group (NH2), and a bromide ion (Br-) associated with it . The InChI string representation is InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H .


Chemical Reactions Analysis

1-Hexanamine acts as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid) . It can also act as a metabolite, an intermediate or product resulting from metabolism .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.10 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 4 rotatable bonds . The exact mass and monoisotopic mass are 181.04661 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

1. Synthesis and Chemical Applications

  • Synthesis of Complex Molecules : 1-Hexanamine, hydrobromide has been used in the synthesis of complex molecules. For instance, it was involved in the establishment of a new synthetic route to the hydrobromide salt of (+)-coniceine with high enantiopurity, a key step being the reductive photocyclization of an acyclic chiral dienamide (Hjelmgaard, Gardette, Tanner, & Aitken, 2007).

2. Environmental Impact and Management

  • Environmental Fate and Toxicology : Studies have explored the environmental fate and toxicology of related brominated compounds. For example, hexabromocyclododecane (HBCD), a brominated flame retardant, has been studied for its hydrophobic nature, environmental ubiquity, and potential global concern due to its persistence and distribution. Such studies provide context for understanding the environmental impact of brominated compounds including this compound derivatives (Marvin, Tomy, Armitage, Arnot, McCarty, Covaci, & Palace, 2011).

3. Combustion and Engine Performance

  • Alternative Fuel Research : Research has been conducted on 1-Hexanol, a related compound, to improve combustion, performance, and emission characteristics of CI engines. Such studies are crucial for evaluating the potential of similar compounds, like this compound, in alternative fuel applications (Santhosh & Kumar, 2021).

4. Pharmaceutical Applications

  • Impurity Control in Drug Synthesis : In the pharmaceutical industry, understanding the formation of impurities during drug synthesis is vital. Studies on compounds like eletriptan hydrobromide, which is structurally related to this compound, have focused on identifying and controlling impurities, thereby contributing to the production of high-purity pharmaceuticals (Madasu, Vekariya, Kiran, Gupta, Islam, Douglas, & Babu, 2012).

properties

IUPAC Name

hexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSVALLKHLKICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435972
Record name 1-Hexanamine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7334-95-4
Record name 1-Hexanamine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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